molecular formula C17H17NO3 B1252990 Crotonosine

Crotonosine

Cat. No. B1252990
M. Wt: 283.32 g/mol
InChI Key: BYJAWHGHAOZTGW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crotonosine is a natural product found in Croton linearis with data available.

Scientific Research Applications

Haemostatic Effects

  • Crotonosine, found in Croton sparsiflorus Morang, shows promise in haemostasis (blood clotting). A study demonstrated its significant interaction with blood clotting factors and potential in blood clotting activity, both in vitro and in vivo (Kamaraj et al., 2018).

Alkaloid Composition and Structure

  • Research on Croton linearis Jacq. identified Crotonosine as a proaporphine alkaloid with a specific molecular structure. This indicates its chemical significance in the study of plant-based alkaloids (Haynes et al., 1966).

Immunomodulatory Properties

  • Crotonoside, an analog of Crotonosine, has been shown to exhibit immunosuppressive effects. A study on its application in collagen-induced arthritis in mice revealed its capacity to modulate immune responses and alleviate arthritic symptoms (Lin et al., 2020).

Pharmacokinetic and Tissue Distribution

  • A study focusing on the pharmacokinetics and tissue distribution of Crotonoside noted its significant distribution in various tissues after intravenous administration, highlighting its potential in therapeutic applications (Yan et al., 2018).

Antiarrhythmic Effects

  • Crotonoside has been investigated for its potential antiarrhythmic effects. It was found to regulate sodium and calcium channels in rabbit ventricular myocytes, suggesting its therapeutic potential in cardiac arrhythmias (Liu et al., 2020).

Genetic Diversity and Conservation

  • Genetic studies on Croton species, including analysis of the ITS region of rDNA, highlight the importance of understanding genetic diversity for conservation and pharmacological exploration (Chaves-Bedoya, 2022).

properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(4R)-10-hydroxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C17H17NO3/c1-21-16-13(20)8-10-4-7-18-12-9-17(15(16)14(10)12)5-2-11(19)3-6-17/h2-3,5-6,8,12,18,20H,4,7,9H2,1H3/t12-/m1/s1

InChI Key

BYJAWHGHAOZTGW-GFCCVEGCSA-N

Isomeric SMILES

COC1=C(C=C2CCN[C@H]3C2=C1C4(C3)C=CC(=O)C=C4)O

Canonical SMILES

COC1=C(C=C2CCNC3C2=C1C4(C3)C=CC(=O)C=C4)O

synonyms

crotonosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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